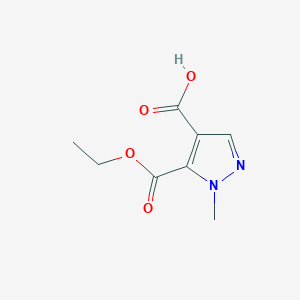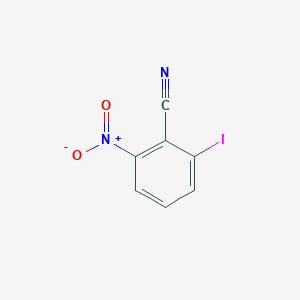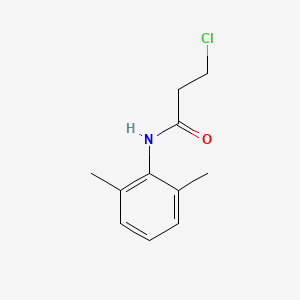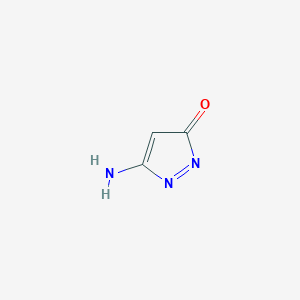
5-amino-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C₃H₅N₃O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-amino-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with methyl acetoacetate under acidic conditions can yield this compound . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, catalyzed by iodine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solvent-less reactions to minimize waste and improve yield. For example, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-less conditions can produce this compound with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-amino-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the formation of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine, phenylhydrazine, and 1,3-dicarbonyl compounds. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to 70°C .
Major Products: The major products formed from reactions involving this compound include various pyrazole derivatives and condensed heterocyclic systems. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
5-amino-3H-pyrazol-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of drugs targeting various enzymes and receptors, such as p38MAPK and COX . Additionally, it has applications in the food industry as a cosmetic coloring and UV stabilizer .
Mecanismo De Acción
The mechanism of action of 5-amino-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of prostaglandins . This inhibition leads to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to 5-amino-3H-pyrazol-3-one include 3-Amino-1,2-dihydropyrazol-5-one and 3-Amino-5-hydroxypyrazole . These compounds share a similar pyrazole ring structure but differ in their functional groups.
Uniqueness: What sets this compound apart from its similar compounds is its versatility in forming condensed heterocyclic systems and its wide range of applications in various fields, including medicinal chemistry, food industry, and material science .
Propiedades
Número CAS |
74586-24-6 |
|---|---|
Fórmula molecular |
C3H3N3O |
Peso molecular |
97.08 g/mol |
Nombre IUPAC |
5-aminopyrazol-3-one |
InChI |
InChI=1S/C3H3N3O/c4-2-1-3(7)6-5-2/h1H,4H2 |
Clave InChI |
ACOIYJJFAXRSHM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


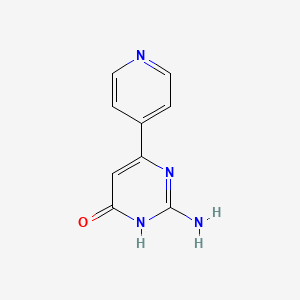
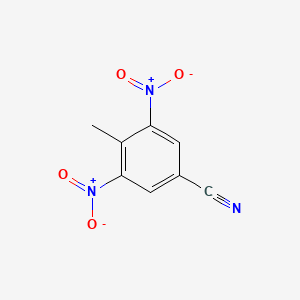



![Methyl [(1-ethylpropyl)amino]acetate](/img/structure/B8809397.png)

![Tetrabenzo[a,c,H,j]phenazine](/img/structure/B8809405.png)

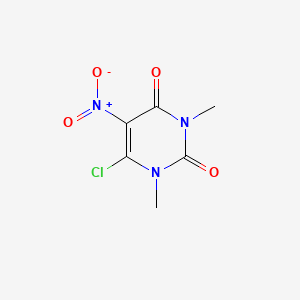
![2-Methyloxazolo[4,5-c]quinoline](/img/structure/B8809425.png)
